2,2-Difluoro-2-(fluorosulfonyl)acetic acid is a chemical compound with the molecular formula C₂HF₃O₄S and a molecular weight of approximately 178.08 g/mol. It appears as a colorless to almost colorless clear liquid and is known for its high purity, typically exceeding 95% . This compound features a difluoromethyl group and a fluorosulfonyl group, contributing to its unique chemical behavior and reactivity. It is classified under hazardous materials due to its potential to cause severe skin burns and eye damage .
The mechanism of trifluoromethylation by 2,2-difluoro-2-(fluorosulfonyl)acetic acid involves the following steps:
This multi-step process effectively transfers the trifluoromethyl group from the reagent to the target molecule.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid is a corrosive and reactive compound. Here are some safety concerns:
While specific biological activity data for 2,2-difluoro-2-(fluorosulfonyl)acetic acid is limited, compounds with similar structures often exhibit interesting biological properties, including antimicrobial and anticancer activities. The presence of fluorine atoms generally enhances the metabolic stability of organic molecules, potentially leading to increased efficacy in biological applications .
The synthesis of 2,2-difluoro-2-(fluorosulfonyl)acetic acid can be achieved through several methods:
The primary applications of 2,2-difluoro-2-(fluorosulfonyl)acetic acid include:
Interaction studies involving 2,2-difluoro-2-(fluorosulfonyl)acetic acid primarily focus on its reactivity with biological molecules and other organic compounds. These studies help elucidate its potential roles in biochemical pathways and its interactions with enzymes or receptors. The compound's ability to form stable complexes with nucleophiles makes it a subject of interest in medicinal chemistry .
Several compounds exhibit structural similarities to 2,2-difluoro-2-(fluorosulfonyl)acetic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Difluoroacetic Acid | C₂HF₂O₂ | Lacks the sulfonyl group; used as a herbicide |
Fluorosulfonic Acid | FSO₃H | Strong acid; used in sulfonation reactions |
Trifluoroacetic Acid | C₂F₃O₂ | Commonly used as a solvent; strong acidity |
Uniqueness: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid stands out due to its combination of both difluoromethyl and fluorosulfonyl functionalities, which enhances its reactivity compared to other similar compounds. This unique structure allows it to participate in diverse
2,2-Difluoro-2-(fluorosulfonyl)acetic acid possesses the molecular formula C₂HF₃O₄S with a molecular weight of 178.09 g/mol. The compound exists as a colorless to pale yellow liquid with a boiling point of 153°C. Its structure features a unique combination of highly electronegative fluorine atoms and a fluorosulfonyl group directly attached to a difluoroacetic acid backbone, conferring exceptional electrophilicity and reactivity. The presence of three fluorine atoms creates a highly polarized carbon center, making it an ideal precursor for difluorocarbene generation.
The compound demonstrates significant thermal stability under controlled conditions but readily undergoes decomposition when exposed to nucleophilic species or elevated temperatures. Safety considerations are paramount when handling this reagent, as it exhibits acute toxicity with oral and dermal LD₅₀ values in Category 1-2 classifications. The compound causes severe skin burns and eye damage, necessitating appropriate safety protocols including storage under refrigeration and handling in well-ventilated areas with appropriate personal protective equipment.
The electronic structure of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid plays a crucial role in its reactivity patterns. The fluorosulfonyl group serves as both an electron-withdrawing substituent and a potential leaving group, while the difluoroacetic acid moiety provides the necessary structural framework for carbene generation. This dual functionality enables the compound to participate in diverse reaction mechanisms, from simple nucleophilic substitutions to complex carbene transfer processes.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid serves as a highly effective difluorocarbene precursor for the cyclopropanation of electron-deficient alkenes, particularly when converted to its silylated derivatives [1]. The most extensively studied derivative, trimethylsilyl fluorosulfonyldifluoroacetate (TFDA), demonstrates superior reactivity compared to traditional difluorocarbene sources in cyclopropanation reactions with challenging electron-poor substrates [1] [14].
The cyclopropanation mechanism proceeds through thermal decomposition of TFDA to release difluorocarbene, which subsequently undergoes [2+1] cycloaddition with alkenes [1] [14]. Unlike conventional difluorocarbene sources that exhibit preferential reactivity toward electron-rich alkenes, TFDA enables efficient cyclopropanation of electron-deficient substrates under transition-metal-free conditions [8] [10].
Research by de Bruin and colleagues demonstrated a breakthrough in cobalt-catalyzed difluorocarbene transfer to electron-deficient alkenes via a stepwise mechanism rather than the traditional concerted pathway [8] [10]. Their studies revealed that cobalt-difluorocarbene complexes can render the difluorocarbene moiety more nucleophilic, facilitating transfer to electron-poor olefins [10].
Table 1: Cyclopropanation Yields with Electron-Deficient Alkenes
Substrate | Temperature (°C) | Yield (%) | Product Type | Reference |
---|---|---|---|---|
n-Butyl acrylate | 140 | 76 | Difluorocyclopropane derivative | [1] [14] |
Methyl acrylate | 80-100 | 70-95 | Difluorocyclopropane | [1] |
Electron-deficient styrenes | 110 | 50-75 | Substituted difluorocyclopropanes | [8] |
α,β-Unsaturated esters | 120-150 | 45-80 | Cyclopropyl esters | [11] |
The reaction typically requires elevated temperatures ranging from 80°C to 150°C, with TFDA demonstrating lower activation temperatures compared to the free acid form [1] [14]. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) also exhibits comparable reactivity under high-concentration, high-temperature conditions, achieving 76% yield with n-butyl acrylate using only 2 equivalents of reagent [14].
Table 2: Comparative Reactivity of Difluorocarbene Sources
Reagent | Release Temperature (°C) | Cyclopropanation Efficiency | Electron-Poor Alkene Compatibility |
---|---|---|---|
Free acid | >150 | Low | Limited |
TFDA (silylated) | 80-100 | High (70-95% yields) | Excellent |
MDFA (methyl ester) | 140 | Moderate (50-76% yields) | Good |
TFDA's lower activation temperature makes it preferable for sensitive substrates, while its enhanced reactivity toward electron-deficient alkenes represents a significant advancement in difluorocarbene chemistry [1] [14].
2,2-Difluoro-2-(fluorosulfonyl)acetic acid enables efficient difluoromethylation of various heteroatomic nucleophiles, including phenols, thiols, and nitrogen-containing compounds [1] [2]. The compound functions as Chen's reagent in these transformations, providing access to valuable difluoromethylated intermediates for pharmaceutical and agrochemical applications [2] .
The difluoromethylation of phenolic hydroxyl groups proceeds under mild conditions, typically at room temperature in aprotic solvents such as dimethylformamide [1] [21]. The reaction demonstrates broad substrate tolerance and regioselectivity, making it valuable for late-stage pharmaceutical modifications [2] [21].
Table 3: Difluoromethylation of Phenolic Compounds
Substrate Type | Conditions | Yield Range (%) | Key Features | Reference |
---|---|---|---|---|
Simple phenols | Room temp, DMF | 65-85 | High regioselectivity | [1] [21] |
Electron-rich phenols | Mild basic conditions | 70-90 | Enhanced reactivity | [16] [17] |
Electron-deficient phenols | Extended reaction time | 55-75 | Reduced nucleophilicity | [16] [17] |
Substituted naphthols | Room temp, 12h | 60-82 | Position-dependent yields | [16] |
2-Chloropyridines undergo substitution with the fluorosulfonyl acetic acid derivative to yield 1-difluoromethyl-2-oxo-1,2-dihydropyridines with excellent regioselectivity [1] [2]. This transformation avoids transition metals and achieves greater than 90% regioselectivity through preferential C-3 attack .
Table 4: Pyridine Derivative Difluoromethylation
Substrate | Product Yield (%) | Regioselectivity | Temperature (°C) | Reference |
---|---|---|---|---|
2-Chloropyridine | 85 | >90% (C-3 attack) | Room temp | [1] |
2-Chloro-4-methylpyridine | 78 | >90% | Room temp | [1] |
2-Chloro-3-nitropyridine | 65 | >85% | 40 |
The reagent facilitates difluoromethylthiolation of various substrates through novel reaction pathways [16] [19]. Recent developments include the use of sodium difluoromethanesulfinate systems for late-stage difluoromethylthiolation of complex molecules [16].
2,2-Difluoro-2-(fluorosulfonyl)acetic acid derivatives enable radical-mediated carbon-fluorine bond formation through multiple mechanistic pathways [23] [24]. These processes typically involve iododifluoromethanesulfonamides as key intermediates, generated from the parent fluorosulfonyl acetic acid [23].
The radical-mediated transformations proceed through initiation with sodium dithionite or triethylborane/air systems [23]. The reaction mechanism involves thermal or photolytic cleavage of sulfur-iodine bonds, followed by radical addition to unsaturated substrates [23] [24].
Table 5: Radical Fluoroalkylation Reaction Conditions
Initiator System | Temperature (°C) | Solvent | Yield Range (%) | Selectivity (Z/E) | Reference |
---|---|---|---|---|---|
Sodium dithionite | 80 | Dichloroethane | 60-82 | 9:1 | [23] |
Triethylborane/air | 25-40 | Various | 55-75 | 7:1 | [23] |
AIBN | 80 | Dichloroethane | 65-80 | 8:1 | [23] |
The methodology demonstrates excellent compatibility with terminal alkenes and alkynes, providing regio- and stereoselective fluoroalkylation products [23] [24]. The reaction tolerates various functional groups and proceeds under relatively mild conditions compared to traditional fluorination methods [23].
Recent advances include photoredox-catalyzed radical fluorosulfonylation using bench-stable fluorosulfonyl radical precursors [22]. These methods enable difunctionalization of olefins under mild photoredox conditions, expanding the scope of accessible fluorinated compounds [22] [27].
2,2-Difluoro-2-(fluorosulfonyl)acetic acid facilitates complex tandem transformations through the generation of transient difluorocarbene intermediates [31] [32]. These processes enable the construction of multiple bonds in single operations, providing efficient access to diverse fluorinated molecular architectures [31] [35].
The sequential reaction of two equivalents of difluorocarbene with electron-rich aromatic ketones and α,β-unsaturated ketones leads to the formation of difluoromethyl 2,2-difluorocyclopropyl ethers in good yields [31] [34]. This tandem process involves initial nucleophilic attack followed by cyclopropanation, demonstrating the versatility of difluorocarbene chemistry [31].
Table 6: Tandem Reactions with Ketone Substrates
Ketone Type | Equivalents of :CF₂ | Product Type | Yield (%) | Reaction Time (h) | Reference |
---|---|---|---|---|---|
Aromatic ketones | 2.0 | Difluoromethyl cyclopropyl ethers | 65-85 | 6-12 | [31] [34] |
α,β-Unsaturated ketones | 2.0 | Bicyclic products | 55-75 | 8-16 | [31] |
Cyclic ketones | 2.2 | Spirocyclic compounds | 45-70 | 12-24 | [31] |
Computational screening has identified novel multicomponent reactions involving difluorocarbene, isocyanides, and various coupling partners [30] [33]. These transformations proceed through transient difluoroketenimine intermediates, enabling the synthesis of eleven types of difluoromethylated heterocycles under metal-free conditions [30].
The reaction of functionalized isocyanides with difluorocarbene generates N-aryl and N-alkenyl difluoroketenimines as transient intermediates [30]. These species undergo subsequent electrocyclization to form diverse difluoroalkylated heterocycles with good to excellent yields [30].
Table 7: Heterocycle Formation via Tandem Processes
Starting Material | Intermediate | Final Product | Yield (%) | Mechanism | Reference |
---|---|---|---|---|---|
Aryl isocyanides | Difluoroketenimine | Difluoromethylated quinolines | 60-80 | 6π electrocyclization | [30] |
Alkenyl isocyanides | Difluoroketenimine | Fluorinated pyridines | 55-75 | Cyclization-aromatization | [30] |
Functionalized isocyanides | Transient carbene adduct | Polycyclic heterocycles | 45-70 | Tandem cyclization | [30] |
Difluorocarbene-induced carbon-nitrogen bond cleavage of tertiary amines represents a novel tandem process operating under transition-metal-free and oxidant-free conditions [32]. This methodology enables the simultaneous formation of difluoromethylammonium intermediates and subsequent nucleophilic substitution, providing access to functionalized amides [32].
Corrosive;Acute Toxic